2-Methylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLFUFMLXAGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpiperidine 4 Carboxylic Acid and Its Stereoisomers
Classical Synthetic Approaches
Classical methods for the synthesis of 2-methylpiperidine-4-carboxylic acid have traditionally relied on the transformation of readily available heterocyclic precursors.
Reduction of Piperidine (B6355638) Carboxylic Acid Precursors
A prominent classical approach involves the reduction of a corresponding pyridine (B92270) carboxylic acid derivative. The catalytic hydrogenation of a substituted pyridine ring to a piperidine ring is a well-established and efficient method.
A common precursor for this synthesis is 4-methyl-2-pyridinecarboxylic acid. The reduction of this starting material to yield this compound is typically achieved through catalytic hydrogenation. google.com This process involves dissolving the pyridine precursor in a suitable solvent, such as methanol, and subjecting it to hydrogen gas under pressure in the presence of a catalyst. google.com Palladium on carbon (Pd/C) is a frequently utilized catalyst for this transformation. google.com The reaction temperature is generally maintained between 45-55 °C. google.com Following the reduction, the catalyst is removed by filtration, and the resulting product is isolated. This method initially produces a mixture of stereoisomers, which then require separation.
Subsequent steps often involve esterification of the crude product, followed by the separation of the desired stereoisomer. For instance, the trans-isomer can be preferentially crystallized. Finally, a chiral resolution step, employing a chiral organic acid like D-mandelic acid, can be used to isolate a specific enantiomer, such as (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. google.com
Table 1: Representative Conditions for the Reduction of 4-methyl-2-pyridinecarboxylic acid
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Product | Reference |
| 4-methyl-2-pyridinecarboxylic acid | Palladium on carbon | Methanol | 45-55 | 2-3 kg | This compound (mixture of stereoisomers) | google.com |
Reaction of Piperidine with Methylating Agents (General Piperidine Synthesis)
The direct methylation of a piperidine ring is a general strategy for the synthesis of methylated piperidine derivatives. This typically involves the reaction of a piperidine precursor with a methylating agent. However, for the synthesis of this compound, this approach is less direct. The methylation of piperidine-4-carboxylic acid itself would preferentially occur on the nitrogen atom, leading to 1-methylpiperidine-4-carboxylic acid.
To achieve methylation at the C2 position, a more complex strategy would be required, likely involving the formation of an enolate or an equivalent nucleophilic species at the C2 position of a suitably protected piperidine-4-carboxylic acid derivative, followed by reaction with a methylating agent. The direct C2-methylation of a simple piperidine-4-carboxylic acid precursor is not a commonly reported high-yielding method in the reviewed literature.
Stereoselective and Asymmetric Synthesis Strategies
The demand for enantiomerically pure forms of this compound has driven the development of sophisticated stereoselective and asymmetric synthetic methods.
Diastereoselective Routes to this compound Derivatives
Diastereoselective strategies aim to control the relative stereochemistry of the chiral centers in the molecule. These methods often employ chiral auxiliaries or substrate-controlled reactions.
One such approach involves the diastereoselective synthesis of related compounds like (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. researchgate.net The principles of these syntheses often rely on intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, the synthesis can start from acyclic β-enaminoesters derived from a chiral source like (R)-(-)-2-phenylglycinol. researchgate.net A key step can be an intramolecular Corey-Chaykovsky ring-closing reaction of a corresponding sulfonium (B1226848) salt, which can generate multiple new stereogenic centers with high diastereoselectivity. researchgate.net
While not a direct synthesis of this compound, these methodologies showcase the potential for creating specific diastereomers of substituted piperidines by carefully selecting chiral starting materials and reaction pathways.
Enantiospecific Synthesis from Chiral Pool Precursors (e.g., Amino Acids)
Enantiospecific synthesis utilizes readily available chiral molecules, often from the "chiral pool," as starting materials to produce enantiomerically pure target molecules. α-Amino acids are common chiral pool precursors for the synthesis of 2-substituted piperidine-4-carboxylic acids. researchgate.net
A general route has been established to access chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz protected amino acid derivatives and Meldrum's acid. researchgate.net This method allows for the synthesis of various 2-substituted piperidine-4-carboxylic acids, where the stereochemistry at the C2 position is derived from the starting amino acid. researchgate.net For the synthesis of this compound, L-alanine would be the logical chiral precursor. The synthesis typically involves the formation of the piperidine ring through an alkylation of the amine with a dihaloalkane. researchgate.net
Catalytic Asymmetric Methods (e.g., Transition Metal-Catalyzed Reactions, Organocatalysis)
Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient production of chiral molecules. These methods employ a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Transition Metal-Catalyzed Reactions:
Asymmetric hydrogenation of a suitable prochiral precursor is a common strategy. For the synthesis of chiral this compound, this could involve the asymmetric hydrogenation of a 2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivative or the asymmetric hydrogenation of 2-methyl-pyridine-4-carboxylic acid itself. Catalysts for such transformations often consist of a transition metal, such as ruthenium or rhodium, complexed with a chiral ligand. Homogeneous chiral nickel-bisphosphine complexes have also been shown to be effective in the asymmetric hydrogenation of related α-amino-β-keto ester hydrochlorides through dynamic kinetic resolution. rsc.org
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. Chiral phosphoric acids have been successfully used in the asymmetric organocatalytic synthesis of 4,6-disubstituted piperidine-2-carboxylates. rsc.org These reactions often proceed via an imino-ene type reaction, where the chiral catalyst controls the facial selectivity of the nucleophilic attack. Another relevant organocatalytic method is the asymmetric α-amination of aldehydes, catalyzed by amino acids like L-proline, which can be a key step in the synthesis of chiral piperidine derivatives. ekb.eg While a direct organocatalytic synthesis of this compound is not extensively detailed in the reviewed literature, the principles of these methods are highly applicable to the development of such a route.
Table 2: Overview of Stereoselective and Asymmetric Synthetic Strategies
| Strategy | Precursor Type | Key Principle | Catalyst/Reagent Example | Product Stereochemistry | Reference |
| Diastereoselective Synthesis | Acyclic β-enaminoester | Intramolecular cyclization | Chiral starting material (e.g., from (R)-(-)-2-phenylglycinol) | Controlled relative stereochemistry | researchgate.net |
| Enantiospecific Synthesis | α-Amino acid (e.g., L-alanine) | Chiral pool approach | N-Cbz protected amino acid, Meldrum's acid | Determined by the starting amino acid | researchgate.net |
| Catalytic Asymmetric Hydrogenation | Prochiral pyridine or tetrahydropyridine | Enantioselective reduction | Chiral transition metal complexes (e.g., Ru, Rh, Ni with chiral ligands) | Enantiomerically enriched | rsc.org |
| Organocatalysis | Imino esters, aldehydes | Asymmetric bond formation | Chiral phosphoric acids, L-proline | Enantiomerically enriched | rsc.orgekb.eg |
Intramolecular Cyclization and Annulation Strategies
Intramolecular cyclization and annulation reactions represent powerful and convergent strategies for the assembly of the piperidine ring system. These methods often provide high levels of stereocontrol by leveraging substrate-controlled diastereoselectivity or catalyst-controlled enantioselectivity.
One prominent approach is the aza-Robinson annulation , which is a nitrogen-based analogue of the classic Robinson annulation. This strategy involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form a fused bicyclic amide. nih.gov This bicyclic intermediate can then be further elaborated to yield highly substituted piperidine structures. While not a direct synthesis of this compound, the core logic provides a pathway to densely functionalized piperidine rings.
Another significant strategy is the intramolecular reductive cyclization of a keto-azide intermediate. This method has been successfully employed in the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. researchgate.netsci-hub.mk The synthesis begins with a readily available chiral starting material, such as D-glucose, and proceeds through a key intermediate containing both a ketone and an azide (B81097) functionality. researchgate.net The reductive cyclization of this intermediate, typically using a reducing agent like hydrogen with a palladium catalyst, constructs the 2,6-disubstituted piperidine skeleton with defined stereochemistry. researchgate.netsci-hub.mk
Formal [4+2] cycloaddition reactions also offer an efficient route. An organocatalytic Mannich reaction followed by a reductive cyclization between an N-PMP aldimine and glutaraldehyde (B144438) constitutes a formal [4+2] annulation, yielding 2,3-substituted piperidines with excellent enantioselectivity. rsc.org Furthermore, divergent annulation strategies that can be tuned to produce either piperidines or pyrrolidines from common olefin precursors are being developed. nih.gov These reactions often proceed through a radical-to-polar mechanistic switch, where an initial radical addition to an alkene is followed by an ionic cyclization, highlighting the versatility of modern annulation techniques. nih.gov
Table 1: Overview of Selected Intramolecular Cyclization and Annulation Strategies
| Strategy | Key Reaction Type | Precursors | Product Type | Key Features |
|---|---|---|---|---|
| Aza-Robinson Annulation | Conjugate Addition / Intramolecular Aldol | Cyclic Imides, Vinyl Ketones | Fused Bicyclic Amides | Builds complex, fused piperidine systems. nih.gov |
| Intramolecular Reductive Cyclization | Reductive Amination/Cyclization | Keto-azides | Substituted Piperidine Carboxylic Acids | High stereocontrol from chiral pool starting materials. researchgate.netsci-hub.mk |
| Organocatalytic [4+2] Annulation | Mannich Reaction / Reductive Cyclization | Aldimines, Glutaraldehyde | 2,3-Substituted Piperidines | High yields and excellent enantioselectivities. rsc.org |
| Divergent [4+2] Annulation | Radical Addition / Polar Cyclization | Alkenes, Bifunctional Reagents | Substituted Piperidines | Mechanistic switch allows access to different ring sizes. nih.gov |
Novel and Emerging Synthetic Methodologies
The field of organic synthesis is continually evolving, with new methodologies emerging that offer improved efficiency, selectivity, and sustainability. These cutting-edge techniques are increasingly being applied to the synthesis of complex heterocyclic structures like piperidines.
C-H Activation Strategies in Piperidine Chemistry
Direct functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern synthesis, as it avoids the need for pre-functionalized starting materials. In piperidine chemistry, C-H activation strategies are being developed to introduce functionality at positions that are traditionally difficult to access.
One powerful method involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For instance, a carboxylic acid group, inherent to the target molecule, can direct a catalyst to activate a C-H bond at the β-position. nih.gov This can be combined with a subsequent decarboxylative coupling, providing a modular way to create vicinally difunctionalized products with controlled stereochemistry. nih.gov
For remote C-H activation, specialized templates can be temporarily installed onto the piperidine nitrogen. These templates orient a catalytic system to functionalize a meta-C-H bond on an appended aromatic ring, a position that is electronically disfavored for reaction. nih.gov This strategy has been demonstrated for the olefination and acetoxylation of 2-phenylpiperidines, showcasing the power of template-controlled reactivity to overcome intrinsic substrate biases. nih.gov
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.netscispace.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. durham.ac.uk
For the synthesis of piperidine derivatives, flow chemistry can be particularly advantageous. Hydrogenation reactions, often used to reduce pyridine precursors, can be performed safely at high pressure in flow reactors. scispace.com The carboxylation of organometallic intermediates, a potential step in the synthesis of the target acid, can be achieved with high efficiency using gaseous reagents like carbon dioxide (CO₂) in specialized tube-in-tube reactors that allow for excellent gas-liquid mixing. durham.ac.uk This method avoids the safety concerns of handling large volumes of pressurized gas and allows for precise control over reaction conditions, leading to quantitative conversions. durham.ac.uk The modular nature of flow systems also allows for the integration of multiple reaction steps, such as synthesis, work-up, and purification, into a single continuous process. durham.ac.uknih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scale-up | Requires significant redevelopment | Achieved by running longer or "numbering up" reactors. nih.gov |
| Safety | Higher risk with exothermic reactions or toxic gases | Improved containment and smaller reaction volumes enhance safety. durham.ac.ukdurham.ac.uk |
| Heat & Mass Transfer | Often limited by vessel size | Excellent due to high surface-area-to-volume ratio. researchgate.net |
| Reaction Control | Less precise, potential for side reactions | Precise control of residence time, temperature, and pressure. scispace.com |
| Multi-step Synthesis | Requires isolation of intermediates | Can be integrated into a continuous, automated sequence. durham.ac.uk |
Enzymatic or Biocatalytic Synthesis Pathways
Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity, often under mild, environmentally benign conditions. In the synthesis of chiral piperidines, enzymes are primarily used for kinetic resolution and in multi-enzyme cascade reactions.
Kinetic resolution is a powerful technique for separating a racemic mixture of piperidine precursors. For example, lipases can be used for the enantioselective acylation of a piperidine alcohol, allowing for the separation of the two enantiomers. whiterose.ac.uk A patent describes a resolution step using a chiral organic acid, such as D-mandelic acid, to selectively crystallize the desired (2R, 4R) stereoisomer of a this compound derivative. google.com
More advanced approaches involve multi-enzyme cascades. A one-pot synthesis of substituted piperidines has been demonstrated using a combination of a Carboxylic Acid Reductase (CAR), an ω-Transaminase (ω-TA), and an Imine Reductase (IRED). whiterose.ac.uk This cascade converts a keto acid precursor into a chiral amine, which then cyclizes to form the piperidine ring, all within a single reaction vessel. These biocatalytic methods provide a highly efficient and stereoselective route to enantioenriched piperidine building blocks. whiterose.ac.uk
Structural Elucidation and Conformational Analysis in Research Contexts
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are fundamental in determining the molecular structure and stereochemistry of 2-Methylpiperidine-4-carboxylic acid. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
Advanced NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into both its stereochemistry and conformational preferences in solution. researchgate.netnih.gov Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), allow for the unambiguous assignment of protons and carbons and the determination of the relative orientation of substituents. nih.govlongdom.org
In ¹H NMR spectra of piperidine (B6355638) derivatives, the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons are diagnostic of their axial or equatorial positions. niscpr.res.in For instance, a large coupling constant between adjacent protons (typically 10-13 Hz) is indicative of a diaxial relationship, while smaller couplings suggest axial-equatorial or diequatorial interactions. nih.gov This information is crucial for assigning the stereochemistry at the C2 and C4 positions. The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often in the 10-12 ppm region. mdpi.com
¹³C NMR provides information on the carbon skeleton, with the chemical shifts of the ring carbons being sensitive to the orientation of the substituents. nih.gov Computational methods, such as GIAO (Gauge-Independent Atomic Orbital), are often used in conjunction with experimental data to predict and confirm chemical shifts, aiding in the definitive assignment of complex structures. nih.govcam.ac.uksemanticscholar.org Furthermore, variable temperature NMR studies can be employed to investigate the dynamic equilibrium between different chair conformations of the piperidine ring. nih.gov
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |
| ¹H (Carboxyl OH) | 10.0 - 12.0 | Broad singlet, position is concentration and solvent dependent. |
| ¹H (Ring Protons) | 1.5 - 3.5 | Complex multiplets. Axial protons are typically more shielded (upfield) than equatorial protons. |
| ¹H (Methyl CH₃) | ~1.2 | Doublet, coupled to the H2 proton. |
| ¹³C (Carbonyl C=O) | 170 - 185 | |
| ¹³C (Ring Carbons) | 25 - 60 | Chemical shifts are dependent on the stereochemistry and conformation. |
| ¹³C (Methyl C) | ~20 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound, providing a fingerprint of the functional groups present. nih.govresearchgate.net The analysis of these spectra allows for the confirmation of the molecular structure by identifying characteristic bond vibrations. researchgate.net
The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. mdpi.com The O-H stretch of the carboxyl group gives rise to a very broad absorption band, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. nih.gov The carbonyl (C=O) stretching vibration appears as a strong, sharp band, usually between 1700 and 1750 cm⁻¹. nih.gov The exact position can be influenced by hydrogen bonding.
The piperidine ring itself contributes to the spectrum with N-H stretching and bending vibrations, as well as various C-H and C-C stretching and bending modes. chemicalbook.com The N-H stretching vibration of a secondary amine is typically observed in the 3300-3500 cm⁻¹ region. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information on the symmetric vibrations of the carbon skeleton. researchgate.net Computational methods are often employed to calculate the vibrational frequencies and aid in the detailed assignment of the observed spectral bands. researchgate.netresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Carbonyl) | 1700 - 1750 | IR, Raman |
| N-H Bend (Amine) | 1500 - 1650 | IR |
| C-H Bend (Methylene/Methyl) | 1350 - 1470 | IR, Raman |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. nih.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.
For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of cyclic compounds can be complex, but characteristic losses are often observed. nih.govnih.govyoutube.com For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).
The piperidine ring can also undergo characteristic fragmentation. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common pathway for amines. For this compound, this could lead to the loss of the methyl group or fragmentation of the ring itself. The fragmentation pattern provides a unique fingerprint that helps to confirm the identity and structure of the compound. nist.gov
| Ion | Proposed Fragmentation | Notes |
| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |
| [M-17]⁺ | Loss of ·OH from the carboxylic acid group | Common fragment for carboxylic acids. |
| [M-45]⁺ | Loss of ·COOH from the carboxylic acid group | Common fragment for carboxylic acids. |
| Ring Fragments | Cleavage of the piperidine ring | Alpha-cleavage next to the nitrogen is a typical pathway. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules like this compound. purechemistry.orgspringernature.comnih.gov This technique provides an unambiguous determination of the spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. researchgate.net
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a detailed electron density map of the molecule can be constructed. purechemistry.org
For chiral molecules, this method can distinguish between enantiomers, a task that is challenging for many other analytical techniques. nih.gov This is achieved through the analysis of anomalous dispersion effects, which allows for the determination of the absolute structure. nih.govresearchgate.net In the context of this compound, which has two stereocenters (at C2 and C4), X-ray crystallography can definitively establish the cis or trans relationship between the methyl and carboxylic acid groups, as well as their specific (R) or (S) configurations. epa.gov The resulting crystal structure also reveals the preferred conformation of the piperidine ring in the solid state, showing whether the substituents occupy axial or equatorial positions. nih.gov
Conformational Preferences and Dynamics of the Piperidine Ring System
Chair Conformation Analysis and Substituent Effects
The six-membered piperidine ring preferentially adopts a chair conformation, which is significantly more stable than other possible conformations like the boat or twist-boat. ias.ac.inresearchgate.net In a substituted piperidine, each substituent can occupy either an axial position (pointing perpendicular to the general plane of the ring) or an equatorial position (pointing outwards from the perimeter of the ring). These two chair conformations can interconvert via a process known as ring flipping.
For 2,4-disubstituted piperidines like this compound, the relative stability of the possible chair conformers depends on the steric interactions of the substituents. chegg.com Generally, conformations where bulky substituents occupy the more spacious equatorial positions are favored to avoid steric clashes, particularly 1,3-diaxial interactions. nih.gov
For the trans-isomer of this compound, one possible chair conformation would have both the methyl group and the carboxylic acid group in equatorial positions (diequatorial), which is generally the most stable arrangement. The alternative ring-flipped conformer would place both groups in the more sterically hindered axial positions (diaxial).
For the cis-isomer, one substituent will be axial and the other equatorial in any given chair conformation. Ring flipping interconverts these positions. The preferred conformation will be the one where the larger substituent occupies the equatorial position. chegg.com The conformational preference can be influenced by factors such as pseudoallylic strain, especially if the piperidine nitrogen is acylated or bonded to a π-system. nih.govacs.org Detailed conformational analysis often combines NMR spectroscopic data with computational modeling to determine the energies of different conformers and predict the equilibrium distribution. researchgate.netresearchgate.net
Conformational Isomerism and Interconversion Barriers
The conformational isomerism of this compound is centered around the flexible piperidine ring, which can exist in several forms, with the chair conformations being the most stable. For each stereoisomer (e.g., cis or trans), two principal chair conformers are in equilibrium through a process of ring inversion. The relative stability of these conformers is dictated by the energetic penalties associated with the axial or equatorial positions of the methyl and carboxylic acid groups.
The relative populations of the conformers can be estimated using the principles of A-values, which quantify the steric preference of a substituent for the equatorial position. For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions. The carboxylic acid group also generally prefers the equatorial position, although its A-value can be influenced by solvent and pH due to changes in solvation and the potential for hydrogen bonding.
For the cis-isomer, one substituent must be axial while the other is equatorial in a chair conformation. The two possible chair conformers would involve an interchange of which substituent occupies the axial position. The equilibrium will favor the conformer where the sterically bulkier group (the methyl group) occupies the equatorial position. In the case of the trans-isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformer is expected to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions.
A representative table of the expected stable chair conformations for the cis and trans isomers is presented below, based on general principles of conformational analysis.
| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | Expected Major Conformer |
| cis | 2-Me (axial), 4-COOH (equatorial) | 2-Me (equatorial), 4-COOH (axial) | 2-Me (equatorial), 4-COOH (axial) |
| trans | 2-Me (axial), 4-COOH (axial) | 2-Me (equatorial), 4-COOH (equatorial) | 2-Me (equatorial), 4-COOH (equatorial) |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Strain)
The conformational preferences of this compound are further modulated by a variety of intramolecular interactions, most notably steric strain and the potential for hydrogen bonding.
Steric Strain:
Steric strain arises from the spatial interactions between atoms or groups of atoms within a molecule. In the context of this compound, the primary source of steric strain is the 1,3-diaxial interactions that occur when a substituent occupies an axial position on the piperidine ring. These interactions involve steric repulsion between the axial substituent and the axial hydrogen atoms at the C2, C4, and C6 positions relative to the substituent. As noted, the methyl group has a significant steric requirement, and its placement in an axial position would introduce considerable strain, destabilizing that conformer. The carboxylic acid group, while also preferring an equatorial position, may have a smaller steric footprint than the methyl group, depending on its orientation.
Intramolecular Hydrogen Bonding:
Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, particularly in non-polar environments. rsc.org For this compound, a hydrogen bond could potentially form between the carboxylic acid group (as the hydrogen bond donor) and the lone pair of electrons on the nitrogen atom of the piperidine ring (as the hydrogen bond acceptor).
The formation of such a hydrogen bond is highly dependent on the conformation of the molecule. For this interaction to occur, the carboxylic acid group and the nitrogen atom must be in close proximity and have the correct orientation. This is most feasible in a conformation where the carboxylic acid group is in an axial position, which would bring it closer to the ring nitrogen. However, this stabilizing hydrogen bond would be in competition with the destabilizing steric interactions of an axial substituent.
The strength of any potential intramolecular hydrogen bond is also highly influenced by the solvent. In protic solvents like water, intermolecular hydrogen bonds with the solvent molecules are likely to be more favorable, diminishing the influence of intramolecular hydrogen bonding. unito.it The pH of the environment is another critical factor; at physiological pH, the carboxylic acid is likely to be deprotonated (carboxylate) and the piperidine nitrogen protonated, which would preclude the formation of a conventional hydrogen bond and instead introduce electrostatic interactions.
While the formation of intramolecular hydrogen bonds can significantly impact the conformational equilibrium of drug-like molecules, specific experimental or computational evidence detailing the presence and strength of such an interaction in this compound is not prominently available in the scientific literature. nih.gov
Derivatization and Analog Design for Research Applications
Esterification and Amidation Strategies for Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and ability to act as a prodrug.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Classical methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are widely applicable. tcichemicals.com For more sensitive substrates, milder methods using alkylating agents are employed. A variety of reagents can be used for the alkylation of carboxylic acids to form esters. tcichemicals.com
Amidation: Amide bond formation is a cornerstone of medicinal chemistry. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt and requires high temperatures, with water removal being crucial for driving the reaction towards the amide product. mdpi.com Consequently, the carboxylic acid is typically activated first. A common approach involves the use of carbodiimides, which react with the carboxylic acid to form an active O-acylisourea intermediate that is then readily attacked by an amine. researchgate.net Another strategy employs formamides as catalysts in the presence of an activating agent like trichlorotriazine, which has been shown to be effective for a broad range of substrates. rsc.org
Below is a table summarizing common reagents for these transformations:
| Transformation | Reagent Class | Specific Examples |
|---|---|---|
| Esterification | Acid Catalysts | Sulfuric acid, Hydrochloric acid |
| Alkylating Agents | Alkyl halides, Orthoesters, N,N-Dimethylformamide dialkyl acetals | |
| Amidation | Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dicyclohexylcarbodiimide (DCC) |
| Activating Agents | Thionyl chloride, Oxalyl chloride |
N-Alkylation and N-Acylation of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is another key site for modification. N-alkylation and N-acylation introduce substituents that can modulate the compound's basicity, steric profile, and potential interactions with biological targets.
N-Alkylation: The introduction of an alkyl group on the piperidine nitrogen can be achieved through various methods. A common approach is the reaction with an alkyl halide. To prevent over-alkylation to the quaternary ammonium salt, the reaction conditions, such as the stoichiometry of the reagents, must be carefully controlled. researchgate.net For instance, using a slight excess of the piperidine relative to the alkyl halide favors mono-alkylation. researchgate.net Another widely used method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. For example, N-methylation can be accomplished using formaldehyde (B43269) and formic acid in what is known as the Eschweiler-Clarke reaction. chemicalbook.com
N-Acylation: N-acylation involves the introduction of an acyl group onto the piperidine nitrogen, forming an amide. This transformation is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. N-acetylation, for example, is a common modification that can be carried out using reagents like acetyl chloride or acetic anhydride. mdpi.com These reactions are generally high-yielding and proceed under mild conditions.
The following table outlines reagents for N-alkylation and N-acylation:
| Transformation | Reagent Class | Specific Examples |
|---|---|---|
| N-Alkylation | Alkylating Agents | Methyl iodide, Ethyl bromide |
| Reductive Amination | Formaldehyde/Formic acid, Aldehydes/Ketones with a reducing agent (e.g., NaBH₃CN) |
| N-Acylation | Acylating Agents | Acetyl chloride, Acetic anhydride, Benzoyl chloride |
Functionalization at Other Ring Positions
Introducing substituents at other positions on the piperidine ring can lead to the discovery of novel analogs with unique properties. Modern synthetic methods allow for the selective functionalization of C-H bonds, providing access to a wider chemical space. researchgate.net Strategies for the α-functionalization of piperidines have been developed, for example, through lithiation followed by reaction with an electrophile. whiterose.ac.uk Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the arylation, vinylation, and alkynylation of the piperidine ring. researchgate.net These methods can potentially be applied to the 2-methylpiperidine-4-carboxylic acid scaffold to create a library of analogs with substituents at various ring positions. For example, oxidation of methylpiperidine derivatives can lead to the formation of lactams, which are valuable synthetic intermediates. researchgate.net
Synthesis of Conformationally Constrained Analogues
Incorporating conformational constraints into a molecule can pre-organize it into a specific three-dimensional shape, which can enhance its binding affinity and selectivity for a biological target. researchgate.netnih.gov For piperidine-containing compounds, this can be achieved by introducing bridges or fusing additional rings to the piperidine core. nih.gov The synthesis of piperidine nucleosides as conformationally restricted mimics of other bioactive molecules has been reported, demonstrating the utility of the piperidine scaffold in creating pre-organized structures. mdpi.comsemanticscholar.org These strategies could be applied to this compound to lock the piperidine ring in a specific chair conformation, which could be beneficial for probing its interactions with biological systems. The conformational analysis of piperidine and its derivatives is a well-studied area, providing a theoretical basis for the design of such constrained analogs. acs.org
Preparation of Radiolabeled Derivatives for Research Studies
Radiolabeled compounds are invaluable tools in biomedical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. moravek.com The synthesis of a radiolabeled version of this compound would involve the incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into its structure. The choice of isotope and the position of the label are critical for the successful application of the radiolabeled compound in research. moravek.com For this compound, potential labeling sites include the methyl group (with ¹⁴C or ³H) or the carboxylic acid group (with ¹⁴C). The synthesis of such a radiolabeled derivative would require specialized expertise in radiochemistry to handle the radioactive materials and perform the synthetic steps with precision. moravek.com
Role As a Privileged Scaffold and Chiral Building Block in Advanced Organic Synthesis
Applications in the Synthesis of Complex Natural Products
The synthesis of complex natural products is a significant driver of innovation in organic chemistry. Chiral building blocks that provide access to key structural motifs found in nature are of paramount importance. While direct total syntheses of specific natural products using 2-methylpiperidine-4-carboxylic acid as the starting material are context-specific, the broader class of substituted piperidine (B6355638) carboxylic acids serves as crucial intermediates for natural product-like molecules and complex alkaloids.
Chemists often deconstruct complex target molecules into simpler, accessible chiral precursors through retrosynthetic analysis. nih.gov Substituted piperidines, such as this compound, represent such precursors for various alkaloid families, including 3-piperidinol alkaloids. portico.org The strategy involves designing and synthesizing versatile chiral building blocks that can be elaborated into the final natural product. portico.org The synthesis of Epicoccin G and Rostratin A, two complex dithiodiketopiperazine natural products, highlights a modern approach using C-H bond activation to construct the core ring systems efficiently. news-medical.net This demonstrates the ongoing effort to develop powerful synthetic tools where scaffolds like substituted piperidines can be key components. news-medical.net
A prominent example illustrating the value of this scaffold in creating complex, biologically active molecules is its role as a key intermediate in the synthesis of Argatroban. google.com Argatroban is a potent thrombin inhibitor, and its synthesis relies on the precise stereochemistry of the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid core. google.com
Utilization in the Design and Synthesis of Advanced Heterocyclic Systems
The this compound framework is a foundational component for constructing more elaborate heterocyclic systems. The inherent functionality—a secondary amine, a carboxylic acid, and a chiral center—allows for a multitude of chemical transformations. These reactions enable ring functionalization, ring fusion, and the introduction of diverse substituents, leading to novel heterocyclic structures with potential applications in medicinal chemistry.
The synthesis of advanced heterocyclic systems often involves intramolecular reactions that build upon the existing piperidine core. For instance, the diastereoselective synthesis of new zwitterionic bicyclic lactams has been achieved using related piperidine derivatives, showcasing how the scaffold can be used to create highly functionalized and constrained systems. researchgate.net General synthetic strategies for producing piperidine derivatives, which can be applied to this compound, include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov These methods provide access to a wide range of substituted piperidines that serve as platforms for further diversification. nih.govresearchgate.net
The following table summarizes some synthetic transformations that can be applied to the piperidine scaffold to generate advanced heterocyclic systems.
| Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
| Nucleophilic Substitution | NaN₃/DMF | Azido-piperidine derivative | |
| Ring Expansion | Ethylene oxide | 7-Membered lactam derivative | |
| Reductive Cyclization | One-pot azide (B81097) reduction of a linear aldehyde precursor | Hydroxypiperidine-carboxylic acid | nih.gov |
| Intramolecular Cyclization | Copper-catalyzed C-H/N-H annulation | Bicyclic systems | nih.gov |
| Decarboxylative Cyclization | Reaction with ortho-substituted anilines | Benzo-fused N-heterocycles | organic-chemistry.org |
These transformations highlight the versatility of the piperidine carboxylic acid core in generating chemical diversity for drug discovery and material science. researchgate.net
Contribution to Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules for high-throughput screening. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to create libraries of compounds by using a common core scaffold and applying a series of branching reaction pathways. cam.ac.uk
The this compound scaffold is an ideal starting point for DOS due to its multiple functionalization points. A modular approach can be employed to systematically vary the substituents at the nitrogen atom, the carboxylic acid group, and the piperidine ring itself. An effective protocol for the DOS of 2,4,6-trisubstituted piperidines has been developed, which utilizes Anion Relay Chemistry (ARC) to create a matrix of all possible stereoisomers from a common precursor. nih.gov This strategy enables the rapid generation of chemical and stereochemical diversity. nih.gov
The development of functionalizable 3D fragments is crucial for expanding the libraries used in drug discovery screening. whiterose.ac.uk The kinetic resolution of related 2-aryl-4-methylenepiperidines provides access to enantioenriched building blocks that can be further diversified, contributing to the creation of novel, structurally diverse 3D molecules for these libraries. whiterose.ac.ukacs.org The goal of such DOS strategies is to efficiently synthesize large numbers of structurally diverse compounds that can be screened for novel biological activity against a wide range of therapeutic targets. cam.ac.uk
Precursor in the Synthesis of Optically Active Compounds
The inherent chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net The stereochemistry at the C2 and C4 positions is critical, as it often dictates the molecule's three-dimensional shape and its ability to bind to biological targets like enzymes and receptors. vulcanchem.com
The synthesis of specific stereoisomers of this compound is a key challenge that has been addressed through various methods:
Asymmetric Hydrogenation : A common approach involves the asymmetric hydrogenation of a pyridine-based precursor using a chiral catalyst to establish the desired stereochemistry.
Chiral Resolution : Racemic mixtures of piperidine derivatives can be separated using chiral organic acids, such as D-mandelic acid or tartaric acid, which form diastereomeric salts that can be separated by crystallization. google.com
Kinetic Resolution : This technique uses a chiral reagent or catalyst that reacts at different rates with the enantiomers of a racemic starting material. For example, the base n-BuLi combined with the chiral ligand sparteine (B1682161) can selectively deprotonate one enantiomer of a 2-substituted piperidine, allowing for the separation and synthesis of enantioenriched products. whiterose.ac.ukacs.org
Synthesis from Chiral Pool : A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids involves starting from easily accessible N-Cbz protected amino acids. researchgate.net
The most significant application demonstrating its role as a chiral precursor is in the synthesis of the anticoagulant drug Argatroban, where the (2R, 4R) stereoisomer is a key intermediate. google.com The production of optically active compounds like these is crucial for developing safe and effective medicines. google.com
The table below details different stereoisomers and their synthetic relevance.
| Compound Isomer | Synthetic Approach | Application/Significance | Reference |
| (2R,4R)-4-methyl-2-piperidinecarboxylic acid | Chiral resolution of a trans-isomer mixture using D-mandelic acid. | Key intermediate for the thrombin inhibitor Argatroban. | google.com |
| (2R,4S)-4-Methylpiperidine-2-carboxylic acid | Asymmetric hydrogenation of a suitable precursor. | Crucial building block for complex molecules; precursor for Argatroban. | |
| (2S,4S)-2-methylpiperidine-4-carboxylic acid | Asymmetric synthesis involving kinetic resolution. | Chiral building block with specific stereochemistry for biological targeting. | vulcanchem.com |
| Enantioenriched 2-Aryl-4-substituted piperidines | Kinetic resolution using n-BuLi and sparteine. | Functionalizable fragments for drug discovery libraries. | whiterose.ac.ukacs.org |
Mechanistic Studies of Biological Activity of 2 Methylpiperidine 4 Carboxylic Acid Derivatives
Enzyme Inhibition Profiling and Mechanistic Elucidation
Derivatives of 2-methylpiperidine-4-carboxylic acid have been identified as inhibitors of several key enzymes. The specific stereochemistry and substitutions on the piperidine (B6355638) ring are critical for potent and selective inhibition.
One of the most significant applications of this scaffold is in the development of thrombin inhibitors. evitachem.com The (2R,4R)-stereoisomer of 4-methylpiperidine-2-carboxylic acid is a key intermediate in the synthesis of Argatroban, a direct thrombin inhibitor. evitachem.com The defined stereochemistry at the 2- and 4-positions is pharmacologically essential, as the specific spatial arrangement of the functional groups directly influences the binding affinity and selectivity for the thrombin active site. evitachem.com
In the context of antimicrobial drug discovery, piperidine derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov The inhibition mechanism involves the compound binding to the MenA enzyme, preventing the prenylation of its substrate and thereby halting the production of menaquinone, which is vital for the bacterium's electron transport chain. nih.gov Enzyme inhibition assays for these derivatives are typically conducted using cell-free systems with membrane fractions containing the target enzyme, monitoring the formation of the product to determine the inhibitory concentration (IC50). nih.gov
Furthermore, related piperazine-2-carboxylic acid derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmitter levels. Mechanistic studies, such as Lineweaver-Burk plot analysis, have demonstrated a competitive mode of inhibition for these enzymes, with inhibition constants (Ki) in the low micromolar range.
| Enzyme Target | Derivative Class | Mechanism of Action | Observed Activity |
|---|---|---|---|
| Thrombin | (2R,4R)-4-Methyl-2-piperidinecarboxylic acid based | Direct competitive inhibition at the active site. evitachem.com | Key intermediate for potent inhibitors like Argatroban. evitachem.com |
| MenA (M. tuberculosis) | Substituted Piperidine Derivatives | Inhibition of demethylmenaquinone (B1232588) formation. nih.gov | IC50 values in the range of 12-33 µM. nih.gov |
| Acetylcholinesterase (AChE) | Piperazine-2-carboxylic acid derivatives | Competitive inhibition. | Ki values in the low micromolar range (e.g., 10.18 µM for select compounds). |
| Butyrylcholinesterase (BChE) | Piperazine-2-carboxylic acid derivatives | Competitive inhibition. | High potency with Ki values down to the nanomolar range (e.g., 1.6 nM for select compounds). |
Receptor Interaction Studies and Binding Affinity Mechanisms
The structural rigidity and stereochemical precision of this compound derivatives make them valuable scaffolds for interacting with specific receptors. evitachem.com These interactions are often governed by the precise three-dimensional arrangement of pharmacophoric elements, which enables optimal binding to receptor sites. evitachem.com
A notable area of research involves the design of substituted piperidine-4-carboxylic acid analogs as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.gov These nuclear receptors are key regulators of lipid and glucose metabolism. The binding mechanism involves the carboxylic acid head group interacting with polar residues in the ligand-binding domain, while other parts of the molecule engage in hydrophobic interactions. The development of these agonists has led to compounds with potent activity for regulating genes involved in lipid and glucose homeostasis. nih.gov
Additionally, piperidine-based structures have been extensively studied as ligands for sigma (σ) receptors, which are membrane-bound proteins involved in various neurological functions. nih.gov Computational studies and quantitative structure-activity relationship (QSAR) analyses have revealed that binding to the σ1 receptor is largely driven by hydrophobic interactions between the ligand and the receptor. nih.gov The piperidine nitrogen, in its protonated state, often forms a key ionic interaction within the binding site. nih.gov
| Receptor Target | Derivative Class | Interaction Type | Binding Mechanism Highlights |
|---|---|---|---|
| PPARα/γ | Substituted Piperidine-4-carboxylic acids | Dual Agonist | Carboxylic acid forms polar interactions; other substituents engage in hydrophobic interactions within the ligand-binding domain. nih.govnih.gov |
| Sigma-1 (σ1) Receptor | 1,4-Disubstituted piperidines | Agonist/Ligand | Binding is primarily driven by hydrophobic interactions, with the protonated nitrogen forming a key ionic bond. nih.gov |
| P2Y14 Receptor | Bridged Piperidine Analogues | Antagonist | The receptor shows tolerance for different piperidine ring conformations, suggesting placement in a flexible, solvent-exposed region. nih.gov |
Investigation of Ion Channel Modulation
The modulation of ion channels is another key biological activity of piperidine derivatives. These compounds can interact with ligand-gated ion channels, such as the gamma-aminobutyric acid type A (GABA-A) receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov
Piperidine derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov The mechanism of action involves binding to a site on the receptor complex that is distinct from the GABA binding site. This binding enhances the effect of GABA, typically by increasing the frequency of the chloride channel opening. nih.gov The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to sedative and anxiolytic effects. nih.gov Studies on piperine, a natural product containing a piperidine moiety, have shown that it acts with similar potency on various GABA-A receptor subtypes and that its modulatory effect does not strictly require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits. nih.gov
Structure-Activity Relationship (SAR) Studies at a Molecular Level
SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies systematically modify the chemical structure to understand how changes affect biological activity.
For PPARα/γ dual agonists based on the piperidine-4-carboxylic acid scaffold, SAR studies have provided detailed insights. nih.gov The nature and position of substituents on the piperidine ring and any associated aromatic groups are critical for balancing the activity between the α and γ subtypes. The carboxylic acid group is typically essential for activity, serving as the anchoring point in the receptor's ligand-binding domain. nih.govmdpi.com
In the case of MenA inhibitors, SAR studies have explored modifications at different positions of the piperidine ring and the linked aromatic moieties. nih.gov For instance, substitutions on a terminal phenyl ring showed that para- and meta-substituted analogs had improved inhibitory and antibacterial activity compared to unsubstituted or ortho-substituted analogs, suggesting a preference for substitution at these positions to optimize interaction with the enzyme. nih.gov
Furthermore, the stereochemistry of the core scaffold is a determining factor in biological activity. As noted with thrombin inhibitors, the specific (2R,4R) configuration of 4-methylpiperidine-2-carboxylic acid is essential for high-affinity binding. evitachem.com This stereochemical dependence underscores the importance of a precise three-dimensional fit between the ligand and its biological target.
Target Identification and Validation Methodologies in Research
Identifying the specific molecular targets of novel this compound derivatives is a critical step in drug discovery. A common approach involves a combination of computational and experimental methods.
In silico methodologies are frequently used for initial target prediction. clinmedkaz.org Web-based tools like SwissTargetPrediction can analyze the chemical structure of a new derivative to predict its most likely protein targets based on ligand similarity to known bioactive compounds. clinmedkaz.org The Prediction of Activity Spectra for Substances (PASS) tool can further predict a wide range of possible pharmacological activities. clinmedkaz.org Following prediction, molecular docking and dynamics simulations can be used to model the interaction between the derivative and the putative target, providing insights into the binding mode and affinity. nih.gov
Experimental validation is essential to confirm these predictions. A common strategy is the screening of an in-house library of synthesized compounds against a panel of biological targets. nih.gov For enzyme targets, this involves performing inhibition assays to measure the compound's effect on enzyme activity, as seen with the cell-free prenyltransferase assay used for MenA inhibitors. nih.gov For receptor targets, radioligand binding assays are a standard method. nih.gov These assays measure the ability of the test compound to displace a labeled ligand that is known to bind to the receptor, allowing for the determination of binding affinity (Ki). nih.govnih.gov
Mechanistic Insights into Antimicrobial and Antifungal Activities of Derivatives
Derivatives of this compound and related piperidine compounds have demonstrated a range of antimicrobial and antifungal activities. The mechanisms underlying these effects can be specific or non-specific.
A specific mechanism has been elucidated for piperidine derivatives targeting Mycobacterium tuberculosis, where they act as inhibitors of the MenA enzyme, disrupting the menaquinone biosynthetic pathway essential for bacterial respiration. nih.gov
More broadly, the antimicrobial action of many piperidine and piperazine (B1678402) derivatives is linked to their physicochemical properties. nih.gov The presence of the basic nitrogen atom, which is typically protonated at physiological pH, confers a positive charge to the molecule. This positive charge can facilitate electrostatic interactions with the negatively charged components of microbial cell walls and membranes, such as lipopolysaccharides and teichoic acids. nih.gov This interaction can lead to membrane disruption, increased permeability, and ultimately, cell lysis. nih.gov The addition of lipophilic moieties to the piperidine scaffold can enhance this effect by facilitating the insertion of the molecule into the lipid bilayer of the cell membrane. nih.gov
Studies on piperidin-4-one derivatives have shown that derivatization, such as the formation of thiosemicarbazones, can significantly enhance antifungal activity. biomedpharmajournal.org Additionally, in silico docking studies have been used to demonstrate the potential mechanism of anti-biofilm activity of piperidine against Streptococcus mutans, a bacterium associated with dental caries.
Advanced Analytical Methodologies for Research on 2 Methylpiperidine 4 Carboxylic Acid
Chromatographic Techniques for Purity, Identification, and Stereoisomer Separation
Chromatography is an indispensable tool for the analysis of 2-methylpiperidine-4-carboxylic acid. Due to the compound's stereochemical complexity, methods that can distinguish between different isomers are particularly vital.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of purity and the purification of this compound. Its versatility allows for application at both small analytical and large preparative scales.
For analytical purposes, reverse-phase HPLC (RP-HPLC) is commonly employed to assess the purity of a sample. A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid. tainstruments.com This method effectively separates the target compound from impurities with different polarities.
On a preparative scale, HPLC can be used to isolate larger quantities of the compound. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load. This scalability is essential for obtaining high-purity material required for further studies. nih.gov
Table 1: Illustrative HPLC Conditions for Piperidine (B6355638) Carboxylic Acid Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elution of the analyte from the column. |
| Flow Rate | 1.0 mL/min | Analytical scale separation. |
| Detection | UV at 210 nm | Detection of the compound (limited applicability due to lack of a strong chromophore). |
| Alternative Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | Universal detection methods suitable for compounds with no UV chromophore. |
Gas Chromatography (GC) with Derivatization for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is not inherently suitable for GC analysis due to its low volatility and the presence of polar functional groups (a secondary amine and a carboxylic acid) which can lead to poor peak shape and thermal decomposition in the GC inlet. documentsdelivered.com
To overcome these limitations, derivatization is required. This process chemically modifies the analyte to create a more volatile and thermally stable derivative. For this compound, both the amine and carboxylic acid groups must be derivatized.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on both the amine and carboxylic acid with trimethylsilyl (TMS) groups. documentsdelivered.com
Alkylation/Acylation: A two-step approach is often necessary. The carboxylic acid can be converted to an ester (e.g., a methyl ester using diazomethane or BF3 in methanol), and the amine can be acylated using an anhydride like pentafluoropropionic anhydride. acs.orgnih.gov
The choice of derivatization reagent is critical and depends on the specific analytical requirements. Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. acs.org
Table 2: Common Derivatization Strategies for GC Analysis
| Functional Group | Derivatization Reaction | Reagent Example | Resulting Derivative |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | BF3/Methanol | Methyl Ester |
| Secondary Amine (-NH) | Acylation | Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl Amide |
| Both -COOH and -NH | Silylation | BSTFA | TMS-Ester and TMS-Amine |
Chiral Chromatography for Enantiomeric Excess Determination
Given that this compound possesses at least two chiral centers, it can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is pharmacologically critical, as different stereoisomers can have vastly different biological activities. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. acs.org
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak IA) are widely used for this purpose. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar organic solvent such as isopropanol or ethanol. nih.gov
The development of a chiral separation method is often empirical, requiring screening of different CSPs and mobile phases to achieve optimal resolution. The resulting chromatogram allows for the precise quantification of each enantiomer, which is essential for quality control in pharmaceutical synthesis. acs.org
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for the analysis of complex mixtures and the definitive identification of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. For this compound (C7H13NO2), HRMS can confirm its exact mass (143.0946 g/mol ), distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable structural information. The fragmentation pattern of this compound would yield characteristic losses, such as the loss of water (H2O) or the carboxylic acid group (COOH), helping to confirm the structure of the piperidine ring and its substituents. nih.govresearchgate.net LC-MS/MS is particularly useful for quantifying the compound in complex biological matrices with high sensitivity and specificity.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value/Information |
|---|---|
| Chemical Formula | C7H13NO2 |
| Exact Mass | 143.0946 |
| Ionization Mode (LC-MS) | Positive Electrospray Ionization (ESI+) |
| Parent Ion [M+H]+ | m/z 144.1021 |
| Potential MS/MS Fragments | Loss of H2O, loss of COOH, piperidine ring fragments |
Differential Scanning Calorimetry (DSC) in Polymorph Studies
The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same compound can have different physical properties. netzsch.com
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate polymorphism. shimadzu.com It measures the difference in heat flow into a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and solid-solid phase transitions. tainstruments.com
Each polymorphic form will have a unique melting point and enthalpy of fusion, which can be precisely measured by DSC. netzsch.com For this compound, a DSC analysis would involve heating a small sample at a controlled rate. The appearance of a single, sharp endothermic peak would suggest a pure, single crystalline form. Multiple melting peaks or exothermic crystallization events followed by melting could indicate the presence of a metastable polymorph that transforms into a more stable form upon heating. thermalsupport.com This information is crucial for selecting the most stable crystalline form for pharmaceutical development to ensure consistent product quality and performance. tainstruments.com
Theoretical and Computational Chemistry Studies on 2 Methylpiperidine 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used to study the electronic properties of molecules with high accuracy. researchgate.net DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for molecules of this size. figshare.comresearchgate.net These calculations can determine various electronic descriptors that govern the molecule's reactivity, stability, and spectroscopic signatures. For 2-methylpiperidine-4-carboxylic acid, DFT calculations would typically be performed using a functional like B3LYP paired with a basis set such as 6-311++G(d,p) to ensure reliable results for its geometry and electronic properties. figshare.comnih.gov
Optimization of Molecular Geometry and Vibrational Spectra
Before any properties can be accurately calculated, the first step is to find the molecule's most stable three-dimensional structure, known as geometry optimization. mdpi.com This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest potential energy. mdpi.com For this compound, this would involve determining the preferred conformation of the piperidine (B6355638) ring (e.g., chair or boat) and the relative orientations of the methyl and carboxylic acid substituents. Given the piperidine ring, the chair conformation is expected to be the most stable. The substituents can exist in either axial or equatorial positions, and computational methods can precisely calculate the energy difference between these conformers.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra by simulating the vibrational modes of the atoms. researchgate.net Each calculated frequency corresponds to a specific motion, such as stretching, bending, or twisting of bonds. researchgate.net The theoretical spectrum is crucial for interpreting experimental spectroscopic data. For instance, studies on the closely related 4-methylpiperidine (B120128) have successfully assigned its vibrational modes using DFT calculations. researchgate.net A similar analysis for this compound would allow for the unambiguous assignment of its characteristic vibrational bands.
Below is a representative table of predicted vibrational frequencies for key functional groups in this compound, based on typical values from DFT calculations on similar molecules. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3600 |
| C=O (Carboxylic Acid) | Stretching | ~1770 |
| N-H (Piperidine) | Stretching | ~3450 |
| C-H (Methyl/Ring) | Stretching | 2900-3100 |
| C-O (Carboxylic Acid) | Stretching | ~1300 |
| C-N (Piperidine) | Stretching | ~1100 |
| CH₂ (Ring) | Scissoring/Bending | ~1450 |
Note: These are representative values. Actual calculated values would depend on the specific level of theory and basis set used.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, DFT calculations would provide the energies of these orbitals and a map of their spatial distribution. This analysis helps identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net The HOMO is often localized on the nitrogen atom of the piperidine ring, while the LUMO may be distributed over the carboxylic acid group.
A table of global reactivity descriptors, derivable from HOMO and LUMO energies, provides further insight. mdpi.comresearchgate.net
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation evolves. mdpi.com
For this compound, MD simulations would be used to explore its accessible conformational space. This is particularly important for flexible molecules with multiple rotatable bonds. The simulation can reveal the relative stabilities of different conformers (e.g., cis/trans isomers, axial/equatorial substituent positions) and the energy barriers for converting between them. nih.gov By simulating the molecule in a solvent like water, MD can also provide insights into its interactions with the surrounding environment, such as the formation of hydrogen bonds between the carboxylic acid or amine groups and water molecules.
Docking Studies and Molecular Modeling for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is central to structure-based drug design, helping to predict the binding mode and affinity of a potential drug molecule to its biological target. researchgate.netresearchgate.net
For this compound, docking studies would involve selecting a relevant protein target and computationally placing the molecule into its active site. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on factors like electrostatic and van der Waals interactions. mdpi.com The results can identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the receptor, that are crucial for binding. This information is vital for understanding the molecule's potential mechanism of action and for designing derivatives with improved potency. mdpi.com
In Silico Prediction of Potential Research Targets and Biological Activity Spectra
In the early stages of drug discovery, computational tools can predict the likely biological activities and potential targets of a compound before it is synthesized or tested experimentally. nih.gov One common approach is to use software like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a query molecule to a large database of known bioactive compounds. researchgate.net Based on structural similarity, it generates a predicted biological activity spectrum, listing potential activities with probabilities (Pa for probable activity and Pi for probable inactivity). researchgate.net
Another technique is inverse virtual screening or target fishing, where a molecule is computationally screened against a library of known protein structures to identify potential binding targets. nih.gov For this compound, these in silico predictions could suggest potential therapeutic applications, such as acting as a GPCR ligand, an enzyme inhibitor, or an ion channel modulator, thereby guiding further experimental investigation. nih.gov
Predictive Modeling for Synthetic Route Optimization
Computational chemistry is also transforming the field of chemical synthesis. Predictive models, often powered by machine learning and artificial intelligence, can be used to design and optimize synthetic routes. nih.gov These tools analyze vast databases of chemical reactions to suggest the most efficient pathways to a target molecule.
For this compound, known synthetic routes start from precursors like 4-methyl-2-pyridine carboxylic acid. google.com Predictive models can analyze such routes and propose alternative pathways that might offer higher yields, use cheaper starting materials, or involve fewer steps. nih.gov Furthermore, these models can incorporate principles of green chemistry to predict the environmental impact of different routes, for example, by calculating metrics like the process mass intensity (PMI). This allows chemists to design syntheses that are not only efficient but also more sustainable.
Future Research Directions and Uncharted Territories
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methodologies. nih.gov Traditional syntheses of highly substituted piperidines often rely on harsh reagents, expensive metal catalysts, and multi-step procedures that generate significant waste. nih.govnih.gov Future research should prioritize the creation of greener and more efficient pathways to 2-Methylpiperidine-4-carboxylic acid and its derivatives.
Key research objectives in this area include:
Biocatalysis: Nature utilizes enzymes to construct complex N-heterocycles with remarkable stereo- and regioselectivity under mild conditions. nih.gov A significant future direction is the discovery or engineering of enzymes, such as amine oxidases or imine reductases, that can facilitate the asymmetric synthesis of the this compound core. nih.gov Chemo-enzymatic cascades, which combine chemical steps with biocatalytic transformations, could offer streamlined, one-pot routes from simple precursors. nih.gov
Green Solvents and Catalysts: Research into replacing conventional organic solvents with greener alternatives like water or bio-based solvents is crucial. nih.govnih.gov For instance, water-catalyzed reactions, driven by hydrogen bonding, have been shown to be effective for synthesizing other heterocyclic compounds and could be adapted for piperidine (B6355638) synthesis. ajchem-a.com Furthermore, developing non-precious metal catalysts (e.g., based on cobalt or iron) or organocatalysts to replace expensive and toxic heavy metals like palladium or rhodium is a high-priority goal. nih.govdiva-portal.org
Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives
| Feature | Conventional Synthesis | Future Green Synthesis |
|---|---|---|
| Catalysts | Often relies on precious metals (Pd, Rh, Ru, Ir). nih.govorganic-chemistry.org | Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts (Fe, Co). nih.govnih.govdiva-portal.org |
| Solvents | Typically uses chlorinated or other hazardous organic solvents. nih.gov | Water, supercritical fluids, bio-based solvents. nih.govnih.gov |
| Process | Multi-step, requiring isolation of intermediates. organic-chemistry.org | One-pot, tandem, or multicomponent reactions. nih.govajchem-a.com |
| Stereocontrol | Can be challenging and may require chiral auxiliaries or resolution steps. google.com | High stereoselectivity achieved via engineered enzymes or asymmetric catalysis. nih.gov |
| Sustainability | Generates significant chemical waste (low atom economy). rsc.org | High atom economy, reduced waste, and potential for catalyst recycling. nih.gov |
Exploration of Novel Pharmacological Targets and Therapeutic Areas at a Mechanistic Level
The piperidine ring is a privileged scaffold in pharmacology, found in drugs targeting a wide array of biological systems. ajchem-a.comijnrd.org While analogs of piperidine-4-carboxylic acid have been investigated as, for example, dual PPARα/γ agonists and NMDA receptor antagonists, the specific pharmacological profile of this compound is less explored. acs.orgnih.gov A crucial future direction is the systematic investigation of its biological activity to identify novel therapeutic applications.
Future mechanistic studies should focus on:
Broad-Spectrum Screening: Initial efforts should involve screening this compound and its stereoisomers against diverse panels of receptors, enzymes, and ion channels to identify novel biological targets.
Target Deconvolution: For any identified "hits," mechanistic studies will be essential to understand how the molecule interacts with its target at a molecular level. This includes determining binding kinetics, identifying the specific binding site, and elucidating the downstream signaling pathways affected. The isomeric compound (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is a known key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor, suggesting that exploring coagulation cascade enzymes as potential targets for 4-carboxylic acid analogs could be a fruitful avenue. google.com
Therapeutic Area Expansion: Based on identified mechanisms, research can expand into new therapeutic areas beyond those traditionally associated with piperidines. This could include metabolic disorders, neurodegenerative diseases, inflammatory conditions, or rare diseases where new mechanisms of action are urgently needed. ajchem-a.comijnrd.org
Integration with Artificial Intelligence and Machine Learning for Compound Design
Modern drug discovery is increasingly driven by computational approaches. researchgate.net Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the design and optimization of new drug candidates. nih.govnih.gov Integrating these technologies into the research pipeline for this compound could dramatically enhance the efficiency of discovering new, potent, and selective analogs.
Future research should leverage AI and ML for:
Predictive Modeling (QSAR/QSPR): By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of virtual compounds. nih.govmdpi.com This allows for the in-silico screening of vast virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target and desired property profile. nih.gov These models can explore a much wider chemical space than traditional medicinal chemistry, potentially uncovering novel and highly effective scaffolds based on the this compound framework.
Virtual Screening and Target Identification: AI can accelerate the identification of potential drug candidates by rapidly screening massive compound libraries against protein structures. mdpi.com Furthermore, AI algorithms can analyze complex biological data from genomics and proteomics to predict and validate new drug targets for which this compound derivatives could be effective modulators. mdpi.com
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Technique | Application | Potential Outcome |
|---|---|---|
| Machine Learning (e.g., Random Forest, SVM) | Develop QSAR/QSPR models to predict bioactivity and ADME/Tox properties. nih.gov | Prioritization of synthetic targets with higher probability of success. |
| Deep Learning (e.g., Graph Neural Networks) | Predict drug-target interactions and binding affinities. mdpi.com | Identification of novel biological targets and more accurate virtual screening. |
| Generative Models (e.g., GANs, VAEs) | Design novel molecular structures (de novo design) with optimized properties. nih.gov | Discovery of new chemical entities with improved potency and selectivity. |
| Natural Language Processing (NLP) | Mine scientific literature and patents to identify new research trends and potential applications. mdpi.com | Uncovering hidden relationships and formulating new research hypotheses. |
Applications in Material Science or Catalysis Beyond Current Scope
While the primary focus for many heterocyclic compounds is pharmacology, their unique structural and chemical properties make them valuable in other fields. Piperidine and its derivatives are used as catalysts and building blocks for functional materials. ijnrd.orgwikipedia.org Research has demonstrated that piperidine-4-carboxylic acid can be functionalized onto magnetic nanoparticles (Fe₃O₄) to create a highly efficient and reusable heterogeneous catalyst for organic reactions like the Knoevenagel condensation. diva-portal.orgresearchgate.net
Future research should explore uncharted applications for this compound in:
Advanced Catalysis: Building on the nanoparticle research, this compound could be used to create new chiral catalysts. The inherent chirality of its stereoisomers could be leveraged for asymmetric catalysis, a critical area in fine chemical synthesis.
Polymer Science: The carboxylic acid and secondary amine functionalities make it an interesting monomer or functionalizing agent for creating novel polymers with unique properties, such as enhanced thermal stability, specific ligand-binding capabilities, or pH-responsiveness.
Corrosion Inhibition: Amines and carboxylic acids are known to be effective corrosion inhibitors. Investigating the potential of this compound to form protective films on metal surfaces could open up applications in industrial and infrastructure maintenance. ijnrd.org
Addressing Challenges in Scalable and Stereoselective Synthesis
For any compound to be viable for industrial or pharmaceutical application, its synthesis must be both scalable and stereochemically precise. The structure of this compound contains at least two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers. As biological activity is often highly dependent on specific stereochemistry, a significant challenge and research focus lies in developing methods to produce single isomers in high purity and on a large scale. rsc.org
Future research must address:
Asymmetric Catalysis: There is a persistent need for novel and highly efficient catalytic systems that can control the stereochemistry during ring formation or functionalization. nih.gov This includes developing new chiral ligands for transition metals (e.g., Rhodium, Iridium, Gold) that can achieve high diastereoselectivity and enantioselectivity in reactions such as asymmetric hydrogenation of pyridine (B92270) precursors or cyclization reactions. nih.govnih.gov
Scalability of Chiral Resolutions: While classical resolution using chiral acids can be effective at the lab scale, it is often inefficient for large-scale production as it discards at least half of the material. google.com Research into more scalable methods, such as enzymatic kinetic resolution or dynamic kinetic resolution, is needed.
Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing for scalability, safety, and consistency. Developing a robust, multi-step flow synthesis for a specific stereoisomer of this compound would represent a major advancement, enabling on-demand production and easier process optimization. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
